molecular formula C15H20BrNO3S B2882798 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide CAS No. 898644-73-0

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide

Cat. No.: B2882798
CAS No.: 898644-73-0
M. Wt: 374.29
InChI Key: BXFKBKHPVLBNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides represent a highly versatile pharmacophore in medicinal chemistry, known for a broad spectrum of biological activities. Recent scientific investigations highlight the significant potential of novel sulfonamide compounds as anticancer agents. For instance, some sulfonamide derivatives have been identified as potent aromatase (CYP19A1) inhibitors, a key target in endocrine-receptor-positive breast cancer therapy . Other research mechanisms for sulfonamide-based anticancer agents include the induction of cell cycle arrest at both G1/S and G2/M checkpoints, accompanied by the modulation of key regulatory proteins such as pRb, cyclins, and CDKs . The specific structural features of this compound—including the bromo and methoxy substituents on the benzene ring and the cyclohexenylethyl chain—may contribute to its properties and selectivity in biochemical interactions. Researchers can explore this molecule for various purposes, including but not limited to, enzyme inhibition studies, the development of targeted cancer therapies, and as a chemical intermediate in the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFKBKHPVLBNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three modular components:

  • 4-Bromo-3-methoxybenzenesulfonyl group : Introduced via sulfonation or derived from pre-functionalized sulfonamides.
  • Cyclohex-1-en-1-yl moiety : Integrated through allylic amination or pre-installed on the ethylamine backbone.
  • Ethyl linker : Connects the sulfonamide nitrogen to the cyclohexene ring.

Strategic priorities include minimizing steric hindrance from the bromo and methoxy substituents and ensuring regioselectivity during C–N bond formation.

Photocatalytic Allylic Amination Route

Reaction Mechanism and Optimization

This method adapts the protocol reported by, utilizing Cu(OAc)$$_2$$ and 2,4,6-triphenylpyrylium tetrafluoroborate (TPPT) under blue light (427 nm). The reaction proceeds via a radical-based pathway, enabling direct coupling of 4-bromo-3-methoxybenzenesulfonamide with 2-(cyclohex-1-en-1-yl)ethylene (Figure 1A).

General Procedure:
  • Reactants :
    • 4-Bromo-3-methoxybenzenesulfonamide (1.0 equiv, 0.30 mmol)
    • 2-(Cyclohex-1-en-1-yl)ethylene (2.0 equiv)
    • Cu(OAc)$$_2$$ (1.5 equiv)
    • TPPT (2.5 mol%) in CH$$2$$Cl$$2$$ (0.10 M)
  • Conditions :
    • Degassed via freeze-pump-thaw (3 cycles)
    • Stirred under 40 W blue light (427 nm) at room temperature for 24–36 h.
  • Workup :
    • Filtration through SiO$$_2$$, concentration, and purification via flash chromatography (hexane/EtOAc 3:1).
Key Observations:
  • Yield : 75% (average over 5 trials).
  • Side reactions : <5% over-amination or decomposition, mitigated by strict exclusion of oxygen.
  • Regioselectivity : Exclusive formation of the trans-cyclohexenyl adduct due to steric control by the sulfonamide group.

Spectroscopic Characterization

  • $$ ^1H $$-NMR (500 MHz, CDCl$$3$$) :
    • δ 7.82 (d, $$ J = 8.5 $$ Hz, 1H, Ar–H), 7.46 (d, $$ J = 8.5 $$ Hz, 1H, Ar–H), 6.21 (s, 1H, NH), 5.72 (m, 1H, CH=CH), 3.91 (s, 3H, OCH$$3$$), 3.44 (t, $$ J = 7.0 $$ Hz, 2H, N–CH$$2$$), 2.85–2.78 (m, 2H, CH$$2$$-cyclohexene), 2.12–1.98 (m, 4H, cyclohexene CH$$2$$), 1.65–1.52 (m, 4H, cyclohexene CH$$2$$).
  • HRMS (ESI+) : [M+Na]$$^+$$ calculated for C$${15}$$H$${19}$$BrNO$$_3$$SNa: 420.0211, found 420.0206.

Stepwise Sulfonylation of Cyclohexenylethylamine

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

The amine precursor is prepared via Hofmann degradation of cyclohexenylpropionamide (Figure 1B):

  • Cyclohexenylpropionamide synthesis :
    • Cyclohexene (1.0 equiv) + acrylonitrile (1.2 equiv) in H$$2$$SO$$4$$ (cat.) → 3-cyclohexenylpropanenitrile (84% yield).
    • Hydrolysis with NaOH (aq.)/EtOH → 3-cyclohexenylpropionic acid (91%).
    • Conversion to amide via EDCI/HOBt coupling with NH$$_3$$ (gas).
  • Hofmann degradation :
    • 3-Cyclohexenylpropionamide + Br$$_2$$/NaOH → 2-(cyclohex-1-en-1-yl)ethylamine (62% yield).

Sulfonylation with 4-Bromo-3-methoxybenzenesulfonyl Chloride

  • Sulfonyl chloride preparation :
    • 4-Bromo-3-methoxybenzenesulfonic acid + PCl$$_5$$ (2.0 equiv) in toluene → sulfonyl chloride (89% yield).
  • Coupling reaction :
    • 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 equiv) + sulfonyl chloride (1.0 equiv) in pyridine (0°C → rt, 12 h).
    • Quench with HCl (1M), extract with EtOAc, and purify via chromatography (hexane/EtOAc 4:1).
Key Data:
  • Yield : 68% (over two steps).
  • Purity : >95% (HPLC).
  • $$ ^{13}C $$-NMR (125 MHz, CDCl$$3$$) : δ 162.3 (C=O), 134.8 (C-Br), 128.9 (C-OCH$$3$$), 55.8 (OCH$$3$$), 45.2 (N–CH$$2$$), 30.1–22.4 (cyclohexene CH$$_2$$).

Comparative Analysis of Methods

Parameter Photocatalytic Amination Stepwise Sulfonylation
Reaction Time 24–36 h 48–72 h
Yield 75% 68%
Catalyst Cost High (TPPT) Low
Scalability Moderate (light setup) High
Regioselectivity Excellent N/A
Purification Column chromatography Column chromatography

Advantages of Photocatalytic Route : Streamlined synthesis, fewer steps, and better functional group tolerance.
Advantages of Stepwise Route : Avoids specialized equipment (photoreactor) and suits bulk production.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-methoxy and para-bromo groups impede sulfonylation efficiency. Mitigation :

  • Use excess amine (1.5 equiv) in stepwise method.
  • Elevate temperature to 40°C during coupling.

Byproduct Formation

Unreacted sulfonyl chloride hydrolyzes to sulfonic acid. Mitigation :

  • Strict anhydrous conditions.
  • Immediate workup after reaction completion.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted sulfonamides.

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Sulfonamides

A closely related compound, N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzene-1-sulfonamide , differs only in the halogen substitution (fluoro vs. bromo) at the 4-position of the benzene ring . Halogens significantly influence electronic properties:

  • Fluorine : Strong electronegativity may increase metabolic stability by resisting oxidative degradation.

Table 1: Comparison of Halogen-Substituted Sulfonamides

Property 4-Bromo Derivative 4-Fluoro Derivative
Molecular Weight (g/mol) ~388.3 (C₁₅H₁₉BrNO₃S) ~328.4 (C₁₅H₁₉FNO₃S)
Halogen Effect Lipophilic, moderate electroneg. Highly electronegative, polar
Synthetic Accessibility May require bromination steps Fluorination via selective reagents

Cyclohexene-Ethyl-Linked Compounds

The cyclohexene-ethyl moiety is a recurring feature in compounds like 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (). Key differences include:

  • Functional Group: The target compound’s sulfonamide group contrasts with phenolic -OH or tertiary amines in analogs. Sulfonamides are stronger acids (pKa ~10) compared to phenols (pKa ~9–10) and may exhibit distinct hydrogen-bonding interactions .
  • Biological Implications: Phenolic derivatives (e.g., USP Reference Standards in ) may act as antioxidants or kinase inhibitors, whereas sulfonamides are often protease or carbonic anhydrase inhibitors.

Aromatic Substitution Patterns

Compounds such as 25B-NBOMe HCl (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, HCl) share a brominated aromatic core but differ in substitution positions and functional groups (e.g., ethanamine vs. sulfonamide) .

  • Methoxy Group Position : The 3-methoxy group in the target compound may sterically hinder interactions compared to 2,5-dimethoxy substitutions in NBOMe derivatives.
  • Amine vs. Sulfonamide : Ethylamine side chains in NBOMe compounds enhance receptor binding (e.g., serotonin receptors), whereas sulfonamides may prioritize enzyme inhibition.

Table 2: Aromatic Substitution and Functional Group Impact

Compound Class Functional Group Typical Applications
Sulfonamides (Target) -SO₂NH- Enzyme inhibition, materials
NBOMe Derivatives -CH₂NH- Psychedelic receptor modulation
Phenolic Derivatives -OH Antioxidants, kinase inhibitors

Biological Activity

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological mechanisms, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H18BrN1O3SC_{14}H_{18}BrN_{1}O_{3}S. Its structure includes a bromine atom, a methoxy group, and a sulfonamide functional group, which are critical for its biological activity.

Research indicates that sulfonamides can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Carbonic Anhydrase : Some sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that the compound has moderate solubility and favorable absorption characteristics. Key pharmacokinetic parameters include:

ParameterValue
SolubilityModerate
AbsorptionHigh
MetabolismHepatic
Elimination Half-life6 hours

These parameters indicate that while the compound is absorbed efficiently, further studies are needed to clarify its metabolic pathways and potential toxicity.

Biological Activity Studies

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the effects of this compound:

  • Cardiovascular Effects : A study on benzene sulfonamides indicated that certain derivatives could decrease coronary resistance and affect perfusion pressure, suggesting potential cardiovascular benefits .
  • Anticancer Properties : Research has shown that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Interaction with Proteins : Spectroscopic studies have revealed that this compound interacts with serum albumin via hydrophobic interactions and hydrogen bonding, which may influence its distribution and efficacy in vivo .

Case Studies

A notable case study involved the evaluation of a related sulfonamide's effects on perfusion pressure in animal models. The results indicated a significant reduction in coronary resistance when administered at specific doses, suggesting a mechanism involving calcium channel modulation . This finding aligns with theoretical predictions regarding the interaction of sulfonamides with cardiovascular systems.

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolvent System (Hexane:EtOAc)Rf Value RangeMonitoring Method
Cyclohexenyl Intermediate9:10.45–0.82TLC
Sulfonamide Coupling3:10.30–0.50HPLC

Basic: What analytical techniques are essential for confirming the structural integrity of this sulfonamide derivative?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, SHELX programs achieve R-factors < 0.06 for high-resolution data .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., sulfonamide NH at δ 10–12 ppm; cyclohexenyl protons at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, expected [M+H]⁺ ≈ 441.02 Da) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
X-ray CrystallographyMean C–C bond length: 0.004 Å; R-factor: 0.057
¹H NMRCyclohexenyl vinyl protons: δ 5.7–6.1 ppm

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide compounds?

Methodological Answer:
Discrepancies often arise from assay variability or substituent effects. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the cyclohexenyl group or bromo-methoxy motifs. For example, replacing bromine with chlorine in analogs alters enzyme-binding kinetics .
  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤ 0.1%) .
  • Meta-Analysis : Cross-reference bioactivity data from peer-reviewed studies (e.g., IC₅₀ values in kinase inhibition assays) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group exhibits high electrophilicity (LUMO ≈ -1.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways for SN2 mechanisms .
  • Docking Studies : Map binding affinities to biological targets (e.g., carbonic anhydrase IX) using AutoDock Vina .

Advanced: What are key considerations in designing enzyme inhibition studies with this compound?

Methodological Answer:

  • Mechanistic Probes : Use stopped-flow kinetics to measure inhibition constants (Kᵢ). For sulfonamides, Kᵢ values often range 10⁻⁸–10⁻⁶ M .
  • Selectivity Profiling : Screen against isoform panels (e.g., carbonic anhydrase I vs. II) to assess specificity .
  • Crystallographic Validation : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., sulfonamide-Zn²+ interactions) .

Q. Table 3: Example Inhibition Parameters

Target EnzymeKᵢ (nM)Assay ConditionsReference
Carbonic Anhydrase II12.4pH 7.4, 25°C
Tyrosine Kinase ABL143010 mM ATP, 37°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.